![molecular formula C19H20N4S B126828 N-[3-(1,2,3,6-四氢-1-甲基-4-吡啶基)-1H-吲哚-5-基]-2-噻吩甲酰胺 CAS No. 915036-97-4](/img/structure/B126828.png)

N-[3-(1,2,3,6-四氢-1-甲基-4-吡啶基)-1H-吲哚-5-基]-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

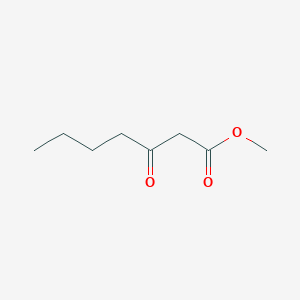

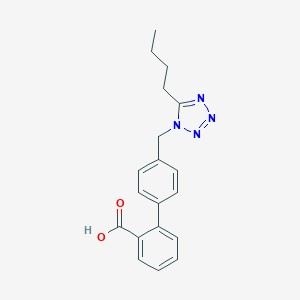

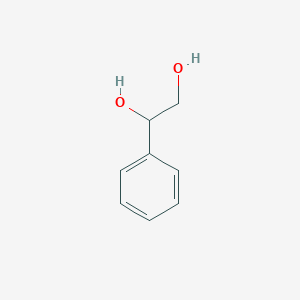

The compound N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide is a novel molecule that appears to be related to a class of compounds with potential anticonvulsant activities. The structure of this compound suggests that it contains a tetrahydropyridine moiety, an indole group, and a thiophene ring, which are common structural features in compounds evaluated for their neurological effects, such as anticonvulsant properties .

Synthesis Analysis

The synthesis of related compounds involves the use of heteroaromatic rings like thiophene, which is present in the target compound. For instance, the synthesis of novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds has been reported, where the benzene rings of a known anticonvulsant were replaced with heteroaromatic rings such as thiophene and indole . Although the exact synthesis of the target compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of the tetrahydropyridine and indole moieties followed by the introduction of the thiophene ring through appropriate coupling reactions.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit a complex three-dimensional arrangement due to the presence of multiple heterocyclic rings. The tetrahydropyridine and indole moieties are known to contribute to the biological activity of compounds by interacting with biological targets such as receptors or enzymes. The thiophene ring could potentially add to the lipophilicity and electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present in its structure. The imidamide group could be involved in hydrogen bonding, while the heteroaromatic rings might participate in electrophilic substitution reactions. The presence of a methyl group on the tetrahydropyridine could affect the electron density and thus the reactivity of the molecule. The synthesis of related compounds has shown that modifications on the heteroaromatic rings can significantly alter the biological activity, suggesting that the target compound could also be modified to enhance its properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The solubility of related polymeric compounds with aromatic and heteroaromatic components has been found to be good in organic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide . This suggests that the target compound might also exhibit good solubility in similar solvents, which is advantageous for pharmaceutical applications. The thermal stability of related polymers has been reported to be high, with glass-transition temperatures and weight loss temperatures indicating good thermal properties . Although the target compound is not a polymer, the presence of similar structural motifs could imply a certain degree of thermal stability, which would be beneficial for its storage and handling.

科学研究应用

合成和有机化学应用

杂环 N-氧化物衍生物

杂环 N-氧化物衍生物(包括吡啶和吲唑)的合成和化学性质已被广泛研究,因为它们可用作合成中间体,并且具有生物学意义。这些化合物(包括与指定化学品相似的结构)在金属配合物形成、催化剂设计、不对称催化和医药应用中起着至关重要的作用。它们以其抗癌、抗菌和抗炎活性而闻名,展示了杂环 N-氧化物基序在高级化学和药物开发研究中的广泛用途 (Li 等人,2019)。

嘧啶衍生物

探索了取代的四氢嘧啶衍生物的体外抗炎活性。合成程序和药理学评价表明这些化合物在设计抗炎药物先导物方面的潜力,突出了结构修饰和优化在药物开发中的重要性 (Gondkar 等人,2013)。

生物学意义和药物化学

激酶抑制剂的药效团设计

具有三取代和四取代咪唑骨架的合成化合物已被确定为 p38 丝裂原活化蛋白 (MAP) 激酶的选择性抑制剂,该激酶负责促炎细胞因子的释放。本综述重点介绍了这些抑制剂的设计、合成和活性研究,强调了此类骨架在开发具有高效性和选择性的选择性激酶抑制剂中的潜力 (Scior 等人,2011)。

细胞色素 P450 同工酶抑制

研究化学抑制剂对人肝微粒体中各种细胞色素 P450 (CYP) 同工酶的选择性和效力,为理解药物代谢和预测潜在的药物-药物相互作用做出了重大贡献。这些知识对于安全有效地使用药物至关重要,包括与指定化合物相关的药物 (Khojasteh 等人,2011)。

安全和危害

未来方向

属性

IUPAC Name |

N'-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]thiophene-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4S/c1-23-8-6-13(7-9-23)16-12-21-17-5-4-14(11-15(16)17)22-19(20)18-3-2-10-24-18/h2-6,10-12,21H,7-9H2,1H3,(H2,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMBGXCQBZFVCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N=C(C4=CC=CS4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)

![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)

![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)